![molecular formula C14H17N5OS B2452889 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide CAS No. 805312-05-4](/img/structure/B2452889.png)
2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide” is a chemical compound with the molecular formula C14H17N5OS and a molecular weight of 303.381.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized using various methods23. For instance, benzimidazole bridged benzophenone substituted indole scaffolds were synthesized and tested for in vitro antimicrobial activity3.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. Unfortunately, I couldn’t find specific information on the molecular structure of this exact compound.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources. However, similar compounds have been tested for their in vitro antimicrobial activity3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various experimental methods. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this exact compound.科学研究应用
Synthesis and Characterization
- Synthesis Methods: A range of acetamide derivatives, including compounds similar to the target chemical, have been synthesized using various methods. For example, compounds with structural similarities were synthesized through processes involving esterification, hydrazide formation, cyclization, and substitution reactions, as detailed in studies by Rehman et al. (2013, 2016) and Yu et al. (2014) (Rehman et al., 2013) (Rehman et al., 2016) (Yu et al., 2014).
- Structural Analysis: Detailed structural characterization, including IR, NMR, and mass spectral data, is a common approach to confirm the synthesis of such compounds. This approach was demonstrated in studies by Siddiqui et al. (2014) and Holota et al. (2021) (Siddiqui et al., 2014) (Holota et al., 2021).
Biological Screening and Molecular Docking
- Antibacterial and Antifungal Activities: Some studies, like those by Khan et al. (2019) and Siddiqui et al. (2014), have demonstrated the antibacterial and antifungal potential of similar acetamide derivatives, highlighting their potential in developing new antimicrobial agents (Khan et al., 2019) (Siddiqui et al., 2014).
- Enzyme Inhibition: Acetamide derivatives have been evaluated for their inhibitory activities against enzymes like acetylcholinesterase and lipoxygenase, as found in studies by Rehman et al. (2013) and Duran et al. (2013) (Rehman et al., 2013) (Duran et al., 2013).
- Molecular Docking Studies: Computational studies, including molecular docking, provide insights into the potential biological activities of these compounds. This approach was seen in the work of Siddiqui et al. (2014), where docking with target proteins helped predict biological activities (Siddiqui et al., 2014).
Potential Therapeutic Applications
- Anticancer Activities: Studies by Duran and Demirayak (2012) demonstrated the anticancer potential of certain acetamide derivatives, highlighting the promise of these compounds in cancer research (Duran & Demirayak, 2012).
- Virucidal and Antiviral Activities: Research by Wujec et al. (2011) explored the potential of acetamide derivatives in reducing viral replication, suggesting applications in antiviral therapies (Wujec et al., 2011).
安全和危害
The safety and hazards associated with this compound are not explicitly mentioned in the available resources. However, it’s always important to handle chemical compounds with care, following appropriate safety protocols.
未来方向
The future directions for this compound could involve further studies to determine its potential applications. For instance, similar compounds have been tested for their in vitro antimicrobial activity3, suggesting potential use in the development of new antibacterial agents.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry expert.
属性
IUPAC Name |
2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-4-7-15-13(20)9-21-14-16-17-18-19(14)12-6-5-10(2)8-11(12)3/h4-6,8H,1,7,9H2,2-3H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCRUQCZPZFGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)SCC(=O)NCC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

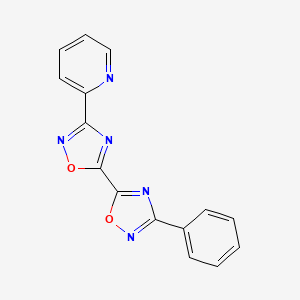
![4-Bromo-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2452807.png)
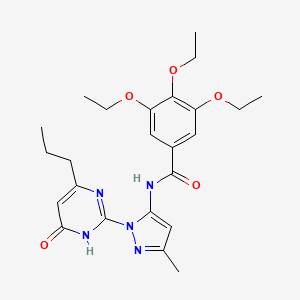
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2452810.png)
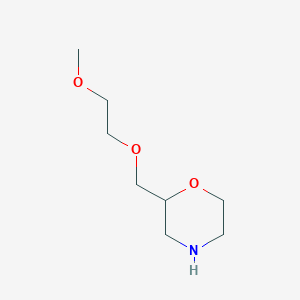
![6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2452814.png)
![Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2452815.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2452817.png)
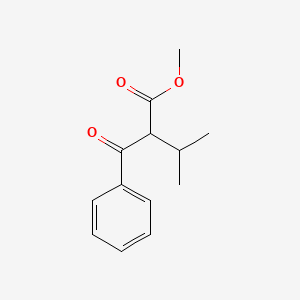
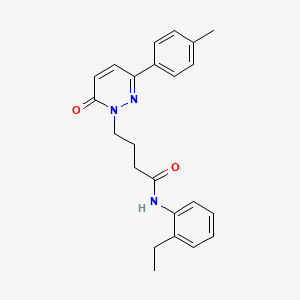
![3-(2-fluorobenzyl)-7-thiomorpholinopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452821.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2452823.png)
![Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B2452825.png)
![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2452829.png)